molecular formula C5H6N2O4 B1349200 D-Hydroorotic acid CAS No. 5988-53-4

D-Hydroorotic acid

Cat. No.: B1349200
CAS No.: 5988-53-4
M. Wt: 158.11 g/mol
InChI Key: UFIVEPVSAGBUSI-UWTATZPHSA-N
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Description

D-Hydroorotic acid (D-HOA), chemically known as (R)-2,6-dioxohexahydropyrimidine-4-carboxylic acid, is a chiral intermediate in the pyrimidine biosynthesis pathway . Its molecular formula is C₅H₆N₂O₄ (molecular weight: 158.11 g/mol), and it exists as the D-enantiomer of dihydroorotic acid, distinct from the L-form (CAS: 5988-19-2) . Structurally, D-HOA features a hexahydropyrimidine ring with two ketone groups and a carboxylic acid substituent, making it a critical precursor in nucleotide metabolism .

In biological systems, D-HOA is enzymatically converted to orotic acid via dihydroorotate dehydrogenase (DHODH), a step essential for de novo pyrimidine synthesis . Its stereospecificity (R-configuration) ensures proper enzymatic recognition, distinguishing it from non-natural enantiomers like L-dihydroorotic acid, which lack metabolic relevance .

Properties

IUPAC Name

(4R)-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVEPVSAGBUSI-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935112
Record name D-4,5-Dihydroorotic acid
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Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5988-53-4
Record name Hydroorotic acid, D-
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Record name D-4,5-Dihydroorotic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, (4R)-
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Record name HYDROOROTIC ACID, D-
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Preparation Methods

Synthetic Routes and Reaction Conditions

D-Hydroorotic acid can be synthesized through the base-catalyzed cyclization of Nα-carbethoxyasparagine . The reaction typically involves the use of a strong base such as sodium hydroxide under controlled temperature conditions to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, this compound is often produced through enzymatic methods involving dihydroorotase, a zinc metalloenzyme that catalyzes the reversible interconversion of carbamoyl aspartate and dihydroorotate . This method is preferred due to its efficiency and specificity.

Chemical Reactions Analysis

Types of Reactions

D-Hydroorotic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to orotic acid.

    Reduction: It can be reduced to dihydroorotate.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are commonly used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Oxidation: Orotic acid.

    Reduction: Dihydroorotate.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

D-Hydroorotic acid, also known as dihydroorotic acid, is a pyrimidine derivative involved in various biological processes . It functions primarily as an intermediate in the de novo synthesis of pyrimidines .

Chemical and Physical Properties

This compound has a molecular formula of C5H6N2O4C_5H_6N_2O_4 and a molecular weight of 158.11 . It is also known as 2,6-dioxo-hexahydro-pyrimidine-4-carboxylic acid . this compound has a melting point between 247 and 249 °C and a predicted density of 1.523±0.06 g/cm3 .

Applications in Scientific Research

This compound is significant in various areas of scientific research:

  • Pyrimidine Biosynthesis: this compound is a crucial intermediate in the de novo pyrimidine biosynthesis pathway . It is converted to orotic acid by the enzyme dihydroorotate dehydrogenase (DHODH) .
  • DHODH Inhibition Studies: this compound is used in studies focused on inhibiting DHODH, an enzyme linked to cell metabolism, growth signaling, and tumorigenesis . Inhibitors of DHODH have potential therapeutic applications in cancer and other diseases .
  • Drug Development: Research indicates that some compounds, like NPD723, are metabolized into active forms (such as H-006) that target DHODH, suppressing cancer cell growth. This compound is used to study the effects of these compounds on cancer cells .
  • Antiviral Research: Vidofludimus, an inhibitor of DHODH, exhibits antiviral activity against influenza A virus (IAV) by targeting DHODH in IAV RNA-dependent RNA polymerase (RdRp) expressing cells. The anti-IAV activity of vidofludimus can be canceled by treatment with orotic acid through the pyrimidine de novo synthesis pathway .
  • Enzyme Mechanism Studies: this compound is utilized in characterizing the catalytic mechanisms of enzymes like dihydroorotase from Trypanosoma cruzi .

Studies

  • NPD723 as a DHODH Inhibitor: NPD723 is metabolized into its active form H-006, which inhibits DHODH and suppresses cancer cell growth .
  • Vidofludimus as an Antiviral Agent: Vidofludimus is identified as a potential inhibitor for IAV. It exhibited antiviral activity against wild-type and drug-resistant mutant IAV. The anti-IAV activity of vidofludimus was canceled by the treatment of orotic acid through pyrimidine de novo synthesis pathway .

Comparison with Similar Compounds

Enantiomers: L-Dihydroorotic Acid

Property D-Hydroorotic Acid L-Dihydroorotic Acid
CAS Number 5988-53-4 5988-19-2
Stereochemistry R-configuration S-configuration
Biological Role Natural intermediate in pyrimidine synthesis No known metabolic role; used in research
Applications Study of nucleotide metabolism Experimental control in enzymology

Key Distinction: The D-form is metabolically active, while the L-form serves primarily as a non-functional analog .

Parent Compound: Orotic Acid

Property This compound Orotic Acid
Structure Reduced pyrimidine ring (hexahydro) Aromatic pyrimidine ring
Biosynthetic Role Precursor to orotic acid Direct precursor to UMP in pyrimidine synthesis
Therapeutic Use Limited; research-focused Used in liver disorders and dietary supplements
Reactivity Susceptible to oxidation Stable; participates in salvage pathways

Unique Feature : D-HOA’s reduced ring structure makes it a transient intermediate, whereas orotic acid is a stable metabolite .

Hydrazide Derivative: Dihydroorotic Acid Hydrazide

Property This compound Dihydroorotic Acid Hydrazide
Functional Group Carboxylic acid Hydrazide (-CONHNH₂)
Biological Activity Metabolic intermediate Anticancer potential; modulates enzyme activity
Applications Biochemistry research Medicinal chemistry (drug design)

Fluorinated Analog: 5-Fluoro-2,4-dihydropyrimidine

Property This compound 5-Fluoro-2,4-dihydropyrimidine
Substituent Hydrogen at position 5 Fluorine at position 5
Biological Activity Metabolic precursor Anticancer agent; disrupts nucleotide metabolism
Applications Fundamental biochemistry Oncology (e.g., 5-fluorouracil prodrug)

Unique Feature : Fluorination at position 5 confers antimetabolite properties, unlike D-HOA’s role in biosynthesis .

Ester Derivatives: Benzyl 4,5-Dihydroorotate

Property This compound Benzyl 4,5-Dihydroorotate
Functional Group Free carboxylic acid Benzyl ester
Applications Endogenous metabolism Synthetic intermediate for CNS drug development
Stability Labile in acidic conditions Enhanced lipophilicity for blood-brain barrier penetration

Key Distinction : Esterification improves pharmacokinetic properties, enabling therapeutic applications beyond D-HOA’s natural role .

Research Implications and Gaps

  • Stereochemical Specificity : The R-configuration of D-HOA is critical for DHODH recognition, whereas the L-form lacks metabolic utility .
  • Therapeutic Potential: Derivatives like the hydrazide and fluorinated analogs show promise in oncology but require further in vivo validation .
  • Safety Data: Limited information exists on D-HOA’s toxicity; its L-form’s SDS highlights skin/eye irritation risks, suggesting similar precautions for D-HOA .

Biological Activity

D-Hydroorotic acid (DHOA), also known as 4,5-dihydroorotic acid, is a key intermediate in the de novo biosynthesis of pyrimidines. It plays a critical role in cellular metabolism and has garnered attention due to its biological activities, particularly in relation to enzyme inhibition and potential therapeutic applications.

  • Chemical Formula : C5_5H6_6N2_2O4_4
  • Molecular Weight : 158.1121 g/mol
  • Synonyms : Dihydroorotate, hydroorotate

DHOA is synthesized from carbamoyl aspartic acid by the enzyme dihydroorotase (DHOase) and is subsequently oxidized to orotic acid by dihydroorotate dehydrogenase (DHODH) in the mitochondria, which is crucial for pyrimidine nucleotide synthesis .

Enzymatic Pathways

This compound is involved in several important enzymatic reactions:

  • Synthesis of Pyrimidines : DHOA serves as a substrate for DHODH, which catalyzes its oxidation to orotate, utilizing quinone as an electron acceptor. This step is vital in the de novo synthesis pathway of pyrimidines .
  • Role in Metabolic Disorders : Mutations affecting DHODH can lead to metabolic disorders such as Miller syndrome, emphasizing the importance of DHOA in human health .
  • Antiviral Activity : Recent studies have identified DHOA's role in inhibiting viral replication. For instance, vidofludimus, an inhibitor of DHODH, has demonstrated antiviral activity against influenza viruses by targeting the DHOA pathway .

Inhibition Studies

  • DHODH Inhibition : Research has shown that inhibiting DHODH can lead to reduced reactive oxygen species (ROS) generation and apoptosis in cancerous cells. This suggests that DHOA and its derivatives may have potential applications in cancer therapy .
  • Antiviral Properties : In vitro studies indicated that compounds inhibiting DHODH can effectively reduce viral loads in infected cells. Vidofludimus was shown to have effective concentrations (EC50) against various strains of influenza virus, highlighting the therapeutic potential of targeting the DHOA pathway .

Clinical Implications

  • Cancer Treatment : The modulation of DHOA levels through enzyme inhibition has been explored as a strategy for cancer treatment. By targeting DHODH, it may be possible to selectively induce apoptosis in tumor cells while sparing normal cells .
  • Metabolic Disorders : Understanding the role of DHOA in metabolic pathways can aid in developing treatments for diseases linked to pyrimidine metabolism dysfunctions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Substrate DHOA is a substrate for dihydroorotate dehydrogenase (DHODH)
Cancer Apoptosis Inhibition of DHODH leads to apoptosis in transformed cells
Antiviral Activity Effective against influenza virus through DHODH inhibition
Metabolic Disorder Linked to Miller syndrome via mutations affecting DHODH

Q & A

Q. What methodologies are recommended for synthesizing and characterizing D-Hydroorotic acid in laboratory settings?

To synthesize this compound, researchers should employ controlled reaction conditions (e.g., pH, temperature) and validate purity using techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry. For characterization, X-ray crystallography or infrared spectroscopy can confirm structural integrity. Document raw data systematically using tables to compare experimental yields with theoretical predictions, ensuring transparency .

Q. How can researchers design experiments to determine the biological role of this compound in cellular systems?

Begin with in vitro assays (e.g., enzyme inhibition studies or cell viability assays) using standardized protocols. Include negative controls (e.g., untreated cells) and positive controls (e.g., known inhibitors). Use dose-response curves to establish concentration-dependent effects. For reproducibility, document all variables (e.g., incubation time, buffer composition) and employ statistical tools like ANOVA to validate significance .

Q. What are the best practices for isolating and quantifying this compound from complex biological matrices?

Use liquid-liquid extraction or solid-phase extraction (SPE) to isolate the compound. Quantify via HPLC coupled with UV-Vis or tandem mass spectrometry (LC-MS/MS). Validate the method by spiking known concentrations into control matrices and calculating recovery rates (≥80% is ideal). Include calibration curves with R² ≥0.99 to ensure accuracy .

Advanced Research Questions

Q. How should researchers address contradictions in reported data on this compound’s stability under varying environmental conditions?

Conduct systematic reviews to identify methodological differences (e.g., pH, temperature ranges, or solvent systems). Replicate conflicting studies under standardized conditions, and perform sensitivity analyses to isolate critical variables. Use Arrhenius plots to model degradation kinetics and validate results with accelerated stability testing .

Q. What experimental designs are optimal for studying this compound’s interaction with enzymatic pathways?

Employ kinetic assays (e.g., Michaelis-Menten kinetics) with purified enzymes. Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways. For in vivo relevance, integrate transcriptomic or proteomic data to correlate enzyme activity with gene expression. Validate findings using knockout models or siRNA silencing .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

Compare molecular docking simulations (e.g., using AutoDock Vina) with empirical data (e.g., solubility, partition coefficients). Adjust force field parameters or solvation models in computational tools to align with experimental results. Perform cross-validation with multiple software platforms (e.g., Gaussian, Schrödinger) to identify algorithmic biases .

Q. What strategies are effective for ensuring reproducibility in this compound research across independent laboratories?

Adopt open-science practices: share raw data, protocols, and analytical codes via repositories like Zenodo or Figshare. Use interlaboratory studies to harmonize methodologies, and report results using the FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include detailed uncertainty budgets for key measurements .

Methodological Considerations

Q. How should large-scale datasets (e.g., omics data) be analyzed to investigate this compound’s systemic effects?

Process raw data using bioinformatics pipelines (e.g., MetaboAnalyst for metabolomics or DESeq2 for transcriptomics). Apply dimensionality reduction techniques (PCA, t-SNE) to identify patterns. Use pathway enrichment analysis (KEGG, Reactome) to link findings to biological processes. Store processed data in structured tables within the main text, reserving raw data for appendices .

Q. What ethical and methodological safeguards are critical when extrapolating findings from in vitro studies to in vivo models for this compound?

Validate in vitro results using multiple cell lines or primary cultures before progressing to animal models. Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Perform dose translation using body surface area normalization, and disclose all conflicts of interest in publications .

Q. How can researchers leverage existing literature to identify underexplored areas in this compound research?

Conduct a systematic review using PRISMA guidelines. Categorize studies by methodology (e.g., experimental vs. computational) and outcomes. Use gap analysis tools (e.g., SWIFT-Review) to map trends and identify understudied domains (e.g., long-term toxicity or epigenetic effects). Prioritize questions meeting FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Hydroorotic acid
Reactant of Route 2
D-Hydroorotic acid

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